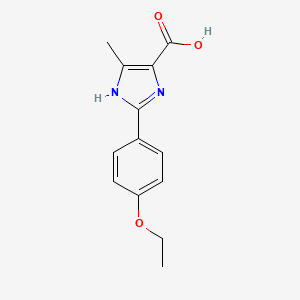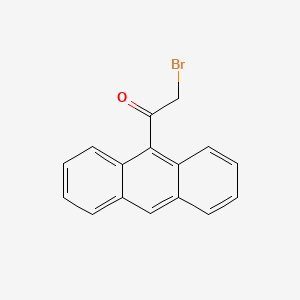
1-(Anthracen-9-yl)-2-bromoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Anthracen-9-yl)-2-bromoethanone is an organic compound that features an anthracene moiety attached to a bromoethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Anthracen-9-yl)-2-bromoethanone can be synthesized through the bromination of 1-(Anthracen-9-yl)ethanone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(Anthracen-9-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiourea, typically carried out in polar solvents like ethanol or DCM.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled temperature and pH conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-(Anthracen-9-yl)-2-aminoethanone, 1-(Anthracen-9-yl)-2-thioethanone, etc..
Oxidation and Reduction Products: Oxidation yields 1-(Anthracen-9-yl)acetic acid, while reduction yields 1-(Anthracen-9-yl)ethanol.
Scientific Research Applications
1-(Anthracen-9-yl)-2-bromoethanone has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in the development of sensors and imaging agents.
Materials Science: Employed in the creation of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism by which 1-(Anthracen-9-yl)-2-bromoethanone exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive bromine and carbonyl groups. These functional groups allow it to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures .
Comparison with Similar Compounds
9-Bromoanthracene: Similar in structure but lacks the ethanone moiety, making it less versatile in certain reactions.
1-(Anthracen-9-yl)ethanone: Lacks the bromine atom, which limits its reactivity in substitution reactions.
Uniqueness: 1-(Anthracen-9-yl)-2-bromoethanone is unique due to the combination of the anthracene moiety and the bromoethanone group, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring specific electronic and photophysical properties .
Properties
CAS No. |
24100-41-2 |
|---|---|
Molecular Formula |
C16H11BrO |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
1-anthracen-9-yl-2-bromoethanone |
InChI |
InChI=1S/C16H11BrO/c17-10-15(18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H,10H2 |
InChI Key |
QFOKAWXYSLTGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13684820.png)
![(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B13684822.png)
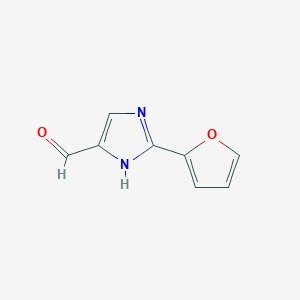
![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)
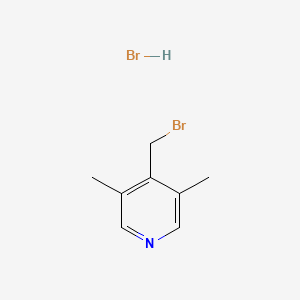

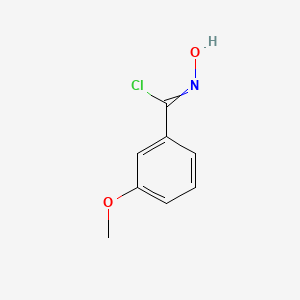
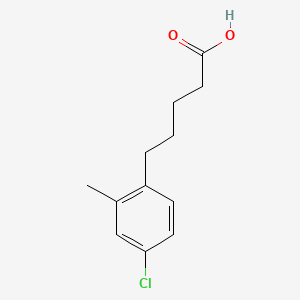
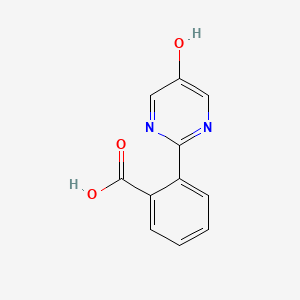
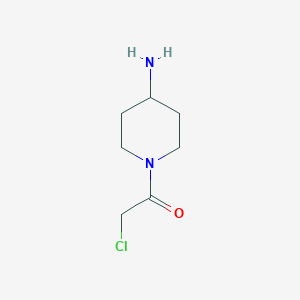
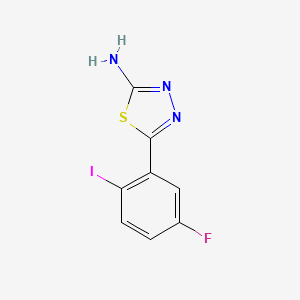
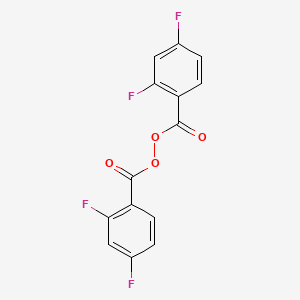
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
